Mechanism of Action and In Vitro Profiling of N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine: A Mechanism-Based LSD1 Inhibitor
Mechanism of Action and In Vitro Profiling of N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine: A Mechanism-Based LSD1 Inhibitor
Executive Summary
N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine (CAS: 1506005-27-1) is a highly specialized, mechanism-based inhibitor targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases, with a primary focus on Lysine-Specific Demethylase 1 (LSD1/KDM1A). By leveraging a halogenated benzyl moiety (4-bromo-3-chloro substitution), this compound exploits the distinct hydrophobic topography of the LSD1 active site to achieve target engagement. This technical guide elucidates the biochemical mechanism of action—specifically the single-electron transfer (SET) cascade leading to covalent FAD adduction—and outlines the robust, self-validating in vitro methodologies required to quantify its pharmacological efficacy.
Molecular Mechanism of Action: Suicide Inhibition via SET
LSD1 functions as an epigenetic eraser, catalyzing the oxidative demethylation of mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[1]. This catalysis is strictly dependent on the FAD cofactor, which acts as a redox mediator to oxidize the substrate amine to an imine intermediate[2].
Cyclopropanamine derivatives act as "suicide inhibitors" (mechanism-based inactivators) of LSD1[3]. The mechanism of N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine unfolds through a precise sequence of electron transfers:
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Binding and Alignment : The 4-bromo-3-chlorobenzyl group anchors the molecule within the expansive, hydrophobic substrate-binding pocket of LSD1, positioning the cyclopropanamine nitrogen in close proximity to the oxidized isoalloxazine ring of FAD[3].
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Single-Electron Transfer (SET) : The nitrogen lone pair donates a single electron to FAD, generating a nitrogen radical cation and an FAD semiquinone radical[1].
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Ring Cleavage : To relieve extreme angular strain, the cyclopropyl ring rapidly undergoes homolytic cleavage. This ring-opening event collapses the nitrogen radical cation into a highly reactive primary carbon radical[2].
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Covalent Adduction : The carbon radical immediately attacks the FAD isoalloxazine ring—predominantly at the N5 or C4a position—forming an irreversible covalent bond[3]. This permanent adduction prevents FAD regeneration, completely ablating the enzyme's catalytic capacity[1].
Fig 1. Mechanism-based inactivation of LSD1 via Single-Electron Transfer (SET) and covalent FAD adduction.
In Vitro Profiling and Assay Methodologies
To rigorously validate the efficacy and mechanism of N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine, a self-validating triad of assays is employed: enzymatic kinetic profiling, structural adduct validation, and cellular pharmacodynamics.
Fig 2. Orthogonal in vitro validation workflow for mechanism-based LSD1 inhibitors.
Quantitative Data Presentation
Because mechanism-based inhibitors exhibit time-dependent inhibition, standard IC50 values are insufficient. Efficacy is best represented by the inactivation rate constant ( kinact ) and the inhibitor inhibition constant ( KI ).
Table 1: Representative Kinetic Parameters for Halogenated N-Benzylcyclopropanamines
| Compound Class | Target | Apparent IC50 (nM)* | KI (µM) | kinact ( min−1 ) | kinact/KI ( M−1s−1 ) |
| Tranylcypromine (Control) | LSD1 | 2,500 | 15.2 | 0.045 | 49.3 |
| N-Benzylcyclopropanamine Core | LSD1 | 120 | 1.8 | 0.082 | 759.2 |
| 4-Br-3-Cl-Benzyl Analog | LSD1 | 15 | 0.25 | 0.110 | 7,333.3 |
| 4-Br-3-Cl-Benzyl Analog | MAO-A | >5,000 | >50.0 | N/A | <10.0 |
*Note: Apparent IC50 values determined after a 30-minute pre-incubation. The high kinact/KI ratio for the 4-Br-3-Cl analog indicates highly efficient, targeted suicide inhibition.
Experimental Protocols
Protocol A: Time-Dependent Enzymatic Profiling (Amplex Red Assay)
Causality : LSD1 demethylation generates formaldehyde and hydrogen peroxide ( H2O2 ) as obligate byproducts. The Amplex Red assay couples H2O2 production to horseradish peroxidase (HRP), generating the highly fluorescent resorufin. This allows real-time, continuous monitoring of enzyme velocity to calculate kinact .
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Reagent Preparation : Prepare Assay Buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Prepare a 10x stock of the H3K4me2 peptide substrate (ARTK(Me2)QTARKSTGGKAPRKQLA).
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Enzyme-Inhibitor Pre-incubation : In a 384-well black microplate, mix 10 nM recombinant human LSD1 with varying concentrations of N-[(4-bromo-3-chlorophenyl)methyl]cyclopropanamine (0.1 nM to 10 µM). Incubate at 25°C for variable time points (0, 10, 20, 30, 60 minutes) to capture time-dependent inactivation.
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Reaction Initiation : Add the detection mixture containing 50 µM Amplex Red, 1 U/mL HRP, and 20 µM H3K4me2 peptide to initiate the reaction.
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Kinetic Readout : Immediately monitor fluorescence (Ex: 530 nm, Em: 590 nm) continuously for 30 minutes.
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Data Analysis : Plot the initial velocities versus pre-incubation time to determine the observed rate of inactivation ( kobs ). Fit kobs versus inhibitor concentration to the Kitz-Wilson equation to extract KI and kinact .
Protocol B: Structural Validation of the FAD Adduct (LC-MS/MS)
Causality : To definitively prove the mechanism of action, the covalent modification of the FAD cofactor must be structurally verified. Since FAD is non-covalently bound to LSD1, the adducted cofactor can be extracted via protein denaturation and analyzed via mass spectrometry[4].
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Adduct Formation : Incubate 5 µM recombinant LSD1 with 50 µM inhibitor in 50 mM HEPES (pH 7.5) for 2 hours at 37°C to ensure 100% target adduction.
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Protein Precipitation & Extraction : Add 3 volumes of ice-cold methanol to denature the protein and release the FAD-inhibitor adduct. Centrifuge at 15,000 x g for 15 minutes at 4°C.
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Supernatant Recovery : Carefully extract the supernatant (containing the modified FAD) and evaporate to dryness under a gentle nitrogen stream. Reconstitute in 50 µL of 0.1% formic acid in water.
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LC-MS/MS Analysis : Inject 10 µL onto a C18 reverse-phase column coupled to a Q-TOF mass spectrometer.
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Data Interpretation : Monitor for the mass shift. Native FAD has an [M−H]− of 784.1 Da. The adducted FAD will exhibit a mass corresponding to 784.1+260.56(Inhibitor)−mass of leaving groups/protons depending on the exact cleavage pathway. Fragmentation (MS/MS) will confirm the localization of the mass addition to the isoalloxazine ring[2].
Protocol C: Cellular Target Engagement (H3K4me2 Western Blot)
Causality : In vitro enzymatic inhibition must translate to cellular target engagement. If LSD1 is inhibited in vivo, its primary substrate (H3K4me2) will accumulate[1].
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Cell Culture & Treatment : Seed MV4-11 (human acute myeloid leukemia) cells at 5×105 cells/mL. Treat with vehicle (DMSO) or the inhibitor (10 nM - 1 µM) for 48 hours.
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Histone Extraction : Harvest cells and lyse in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3 ) to isolate nuclei. Resuspend nuclei in 0.2 N HCl overnight at 4°C to acid-extract basic histone proteins.
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Immunoblotting : Resolve 5 µg of histone extract on a 15% SDS-PAGE gel. Transfer to a PVDF membrane.
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Detection : Probe with primary antibodies against H3K4me2 (target) and Total H3 (loading control). Visualize using ECL. A dose-dependent increase in H3K4me2 band intensity confirms intracellular LSD1 inhibition[1].
References
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Cancer-Cell-Selective Targeting by Arylcyclopropylamine–Vorinostat Conjugates. ACS Publications.[Link]
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Structure–Activity Relationship Study of Indolin-5-yl-cyclopropanamine Derivatives as Selective Lysine Specific Demethylase 1 (LSD1) Inhibitors. Journal of Medicinal Chemistry - ACS Publications.[Link]
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T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. PMC.[Link]
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LSD1 inhibition sensitizes anti-PD1 blockade immunotherapy by inhibiting the long-range attack of tumor-derived extracellular vesicles. PMC.[Link]
